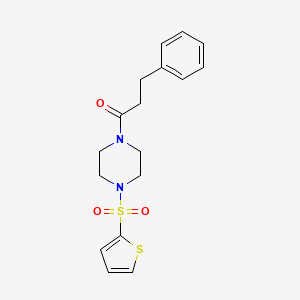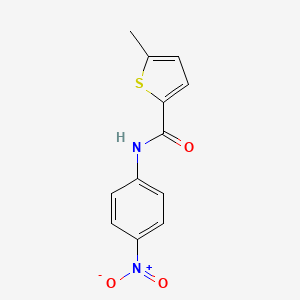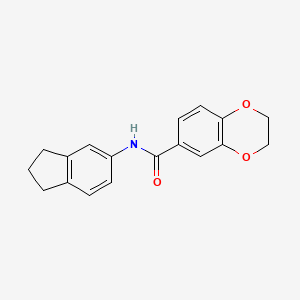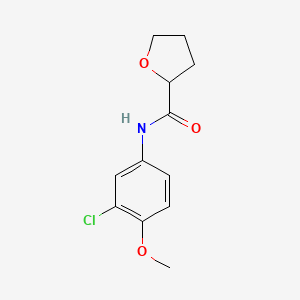![molecular formula C14H13N3O4S B4183809 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183809.png)
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
描述
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential use in treating hereditary tyrosinemia type 1 (HT-1). HT-1 is a rare genetic disorder that affects the body's ability to break down the amino acid tyrosine, leading to a buildup of toxic byproducts in the liver, kidneys, and other organs. NTBC works by inhibiting an enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the production of these toxic byproducts.
作用机制
Researchers may continue to investigate the precise mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide and related compounds, with the goal of improving understanding of how they work and identifying new targets for drug development.
实验室实验的优点和局限性
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. Well-established synthesis method: The synthesis method for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide is well-established and relatively straightforward, making it easy to produce in large quantities.
2. Extensive research: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has been extensively studied in animal and human studies, providing a wealth of information on its potential uses and effects.
3. Specificity: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide specifically targets HPPD, making it a highly specific inhibitor that is unlikely to have off-target effects.
Some of the limitations of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide for lab experiments include:
1. Cost: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide can be expensive to produce, which may limit its use in some experiments.
2. Toxicity: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide can be toxic in high doses, which may limit its use in some experiments.
3. Limited applications: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide is primarily used for treating HT-1 and related conditions, which may limit its use in other areas of research.
未来方向
There are a number of future directions for research on N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide and related compounds. Some of these include:
1. Development of new inhibitors: Researchers may continue to develop new inhibitors of HPPD and other enzymes involved in the production of toxic byproducts, with the goal of improving efficacy and reducing toxicity.
2. Combination therapies: Researchers may investigate the use of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide in combination with other drugs or therapies, with the goal of improving outcomes for patients with HT-1 and related conditions.
3. New applications: Researchers may investigate the potential use of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide and related compounds in other areas of research, such as cancer treatment or neurodegenerative diseases.
4.
科学研究应用
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has been extensively studied for its potential use in treating HT-1, as well as other conditions such as alkaptonuria and ochronosis. In animal studies, N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to effectively reduce the levels of toxic byproducts in the liver and other organs, and improve overall health outcomes. Clinical trials in humans have also shown promising results, with N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide being able to reduce the risk of liver failure and improve survival rates in patients with HT-1.
属性
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-13(12-5-2-6-21-12)16-14-15-11(8-22-14)9-3-1-4-10(7-9)17(19)20/h1,3-4,7-8,12H,2,5-6H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHZBXYHAROST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)

![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)
![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)

![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
